アファチニブマレイン酸塩

概要

説明

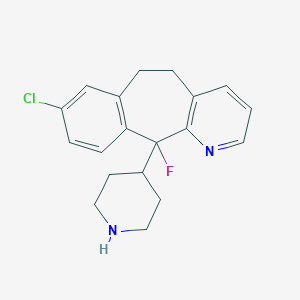

アファチニブマレイン酸塩は、主に非小細胞肺がん(NSCLC)の治療に使用される薬剤です。チロシンキナーゼ阻害剤ファミリーの薬剤に属し、経口投与されます。 アファチニブマレイン酸塩は、上皮成長因子受容体(EGFR)遺伝子に変異を持つNSCLCの症例の治療に特に効果的です .

科学的研究の応用

Afatinib dimaleate has a wide range of scientific research applications:

Chemistry: It is used in the study of tyrosine kinase inhibitors and their effects on cancer cells.

Biology: Research on its effects on cellular signaling pathways and its role in inhibiting tumor growth.

Medicine: Primarily used in the treatment of non-small cell lung carcinoma, and there is emerging evidence supporting its use in other cancers such as breast cancer

Industry: Its production process is studied for optimization and scalability

作用機序

アファチニブマレイン酸塩は、上皮成長因子受容体(EGFR)、ヒト上皮成長因子受容体2(HER2)、およびヒト上皮成長因子受容体4(HER4)のキナーゼドメインを不可逆的に阻害することにより機能します。 この阻害は、チロシンキナーゼの自己リン酸化を阻害し、これは癌細胞の増殖と生存に不可欠です .

類似の化合物との比較

アファチニブマレイン酸塩は、エルロチニブ、ゲフィチニブ、オシメルチニブなどの他のチロシンキナーゼ阻害剤と比較されます。エルロチニブやゲフィチニブなどの第1世代の阻害剤とは異なり、アファチニブマレイン酸塩は、より広範囲のEGFR変異に対して有効です。 オシメルチニブなどの第3世代の阻害剤を必要とするT790M変異に対しては有効ではありません .

類似の化合物

エルロチニブ: 第1世代のチロシンキナーゼ阻害剤。

ゲフィチニブ: 別の第1世代のチロシンキナーゼ阻害剤。

オシメルチニブ: T790M変異に対して有効な第3世代のチロシンキナーゼ阻害剤

生化学分析

Biochemical Properties

Afatinib dimaleate covalently binds to the kinase domains of EGFR, human EGFRs (HER) 2, and HER4 . This results in irreversible inhibition of tyrosine kinase autophosphorylation . The nature of these interactions is covalent, leading to a permanent inhibition of the enzyme activity.

Cellular Effects

Afatinib dimaleate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking signalling from all homo- and heterodimers formed by the ErbB family members EGFR, HER2, and HER4 . This results in the downregulation of signaling pathways .

Molecular Mechanism

Afatinib dimaleate exerts its effects at the molecular level through a variety of mechanisms. It covalently binds to and irreversibly inhibits the tyrosine kinase autophosphorylation of EGFR, HER2, and HER4 . This leads to the downregulation of ErbB signaling .

Temporal Effects in Laboratory Settings

Afatinib dimaleate has time-independent pharmacokinetic characteristics . Maximum plasma concentrations are reached approximately 2–5 h after oral administration and thereafter decline, at least bi-exponentially . The effective elimination half-life is approximately 37 h .

準備方法

合成経路と反応条件

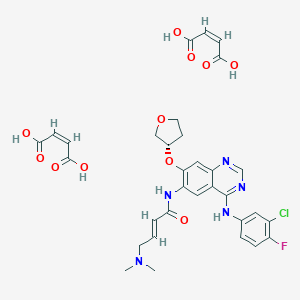

アファチニブマレイン酸塩の調製には、いくつかの重要なステップが含まれます。

置換反応: 6-アミノ-7-フルオロ-3,4-ジヒドロキナゾリン-4-オンは、(S)-3-ヒドロキシテトラヒドロフランと反応します。

還元: 中間生成物は還元されます。

アミド化: 還元された生成物は次にアミド化されます。

縮合: アミド化された生成物は縮合を受けます。

工業生産方法

アファチニブマレイン酸塩の工業生産は、高収率と品質を確保するために最適化されています。このプロセスには、制御された、効率的かつ堅牢な3段階の製造プロセスが含まれ、これにはニトロ還元、アミド化、および塩化が含まれます。 この方法はスケーラブルであり、大規模生産に適しています .

化学反応の分析

アファチニブマレイン酸塩は、いくつかの種類の化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化される可能性があります。

還元: 還元反応は、その合成プロセスの一部です。

これらの反応で使用される一般的な試薬には、還元剤、アミド化剤、および縮合剤が含まれます。 これらの反応から形成される主な生成物は、最終的にアファチニブマレイン酸塩の形成につながる中間体です .

科学研究アプリケーション

アファチニブマレイン酸塩は、幅広い科学研究アプリケーションを持っています。

化学: チロシンキナーゼ阻害剤とその癌細胞への影響の研究に使用されます。

生物学: 細胞シグナル伝達経路への影響と腫瘍増殖の阻害における役割に関する研究。

類似化合物との比較

Afatinib dimaleate is compared with other tyrosine kinase inhibitors such as erlotinib, gefitinib, and osimertinib. Unlike first-generation inhibitors like erlotinib and gefitinib, afatinib dimaleate is effective against a broader range of EGFR mutations. it is not effective against the T790M mutation, which requires third-generation inhibitors like osimertinib .

Similar Compounds

Erlotinib: A first-generation tyrosine kinase inhibitor.

Gefitinib: Another first-generation tyrosine kinase inhibitor.

Osimertinib: A third-generation tyrosine kinase inhibitor effective against the T790M mutation

特性

CAS番号 |

850140-73-7 |

|---|---|

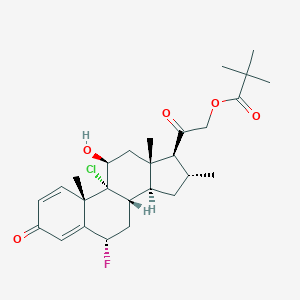

分子式 |

C28H29ClFN5O7 |

分子量 |

602.0 g/mol |

IUPAC名 |

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |

InChIキー |

LIENDGDDWJRJLO-WFFUCRSMSA-N |

SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |

外観 |

Solid Powder |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Afatinib Dimaleate?

A1: Afatinib Dimaleate is an irreversible ErbB family blocker that forms covalent bonds with ErbB family members, including epidermal growth factor receptor (EGFR), HER2 (ErbB2), and HER4 (ErbB4). [] This irreversible binding prevents the activation of these receptors, which are involved in cell signaling pathways that promote cell growth and proliferation.

Q2: What is the chemical structure of Afatinib Dimaleate?

A2: Afatinib Dimaleate is a salt formed from Afatinib and maleic acid. [, ] The chemical structure of Afatinib consists of a quinazoline core with various substituents, including a tetrahydrofuran ring.

Q3: Are there different crystalline forms of Afatinib Dimaleate? What are their characteristics?

A3: Yes, research has identified several crystalline forms of Afatinib Dimaleate, including a novel form with improved stability and powder flowability compared to previously known forms. [, , , ] These different forms can impact the drug's physical properties, such as solubility and stability, which are crucial for formulation development.

Q4: How is the purity of Afatinib Dimaleate ensured during the manufacturing process?

A4: A multi-step purification process involving re-crystallization and salt formation is employed to obtain highly pure Afatinib Dimaleate. [] This process aims to minimize impurities, ensuring the final product meets the stringent quality requirements for pharmaceutical use.

Q5: What are the pharmacokinetic properties of Afatinib Dimaleate?

A5: Studies in healthy Chinese volunteers have demonstrated that Afatinib Dimaleate exhibits favorable pharmacokinetic properties, with a bioavailability comparable to the reference formulation. [] This finding suggests that the drug is effectively absorbed and distributed in the body.

Q6: How does Afatinib Dimaleate compare to other EGFR inhibitors in terms of efficacy?

A6: Clinical trials, such as the LUX-Lung 8 trial, have investigated the efficacy of Afatinib Dimaleate compared to other EGFR inhibitors, such as Erlotinib, in patients with lung squamous cell carcinoma. [] Results suggest that Afatinib may provide superior outcomes for specific patient populations, particularly those with tumors harboring HER2 mutations.

Q7: Are there any known resistance mechanisms to Afatinib Dimaleate?

A7: While Afatinib Dimaleate demonstrates promising efficacy, resistance can develop over time. Research suggests that mutations in the ERBB gene family, particularly in HER2, might be associated with differential responses to Afatinib. [] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment resistance and improve patient outcomes.

Q8: What analytical methods are employed to characterize and quantify Afatinib Dimaleate?

A8: Various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are used to determine the purity and quantify Afatinib Dimaleate in both bulk drug substance and pharmaceutical dosage forms. [, ] These techniques play a critical role in ensuring the quality and consistency of the drug product.

Q9: What are the stability characteristics of Afatinib Dimaleate?

A9: The stability of Afatinib Dimaleate is a critical factor in its formulation and storage. Studies have examined the stability of the drug under various conditions to determine its shelf life and optimal storage conditions. [, ]

Q10: Are there any strategies to enhance the solubility or bioavailability of Afatinib Dimaleate?

A10: The development of amorphous forms of Afatinib Dimaleate aims to enhance its solubility and dissolution rate. [] Improved solubility can lead to better absorption and potentially increase the drug's bioavailability, ultimately influencing its therapeutic efficacy.

Q11: What is the role of computational chemistry in understanding Afatinib Dimaleate?

A11: Computational chemistry techniques, such as molecular modeling and docking studies, can provide insights into the interactions between Afatinib Dimaleate and its target proteins. [] These methods can help predict binding affinities and aid in the rational design of novel Afatinib analogs with improved potency or selectivity.

Q12: What are the potential degradation products of Afatinib Dimaleate, and how are they identified?

A12: Understanding the degradation pathways of Afatinib Dimaleate is crucial for ensuring drug safety and efficacy. Techniques such as LC-Q-TOF/MS/MS and NMR have been employed to isolate and characterize potential degradation products, providing valuable information for optimizing formulation stability. []

Q13: How does the cost of Afatinib Dimaleate compare to other oral cancer drugs?

A13: Analysis of Medicare data revealed a significant increase in the cost of oral cancer drugs, including Afatinib Dimaleate, between 2013 and 2015. [] The rising costs of these drugs raise concerns about affordability and access to treatment for patients.

Q14: What are the guidelines for the development and approval of generic versions of Afatinib Dimaleate?

A14: Regulatory agencies, such as the FDA, provide guidance documents outlining the requirements for developing and obtaining approval for generic versions of drugs like Afatinib Dimaleate. [] These guidelines ensure that generic drugs meet the same rigorous standards for quality, safety, and efficacy as the original brand-name drug.

Q15: What is the role of metformin in combination with Afatinib Dimaleate in treating lung adenocarcinoma?

A15: Research suggests that metformin, a commonly used diabetes drug, might enhance the anti-cancer effects of EGFR-TKIs, including Afatinib Dimaleate. [] A phase 2 clinical trial demonstrated that the combination of metformin with EGFR-TKIs significantly improved progression-free survival in patients with advanced lung adenocarcinoma.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Isobutyl-1H-imidazo[4,5-c]quinoline](/img/structure/B194701.png)